molecular formula C14H8F2 B14138035 1,2-Bis(2-fluorophenyl)acetylene

1,2-Bis(2-fluorophenyl)acetylene

Cat. No.: B14138035
M. Wt: 214.21 g/mol
InChI Key: VXQCKXIRIIUUKO-UHFFFAOYSA-N
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Description

1,2-Bis(2-fluorophenyl)acetylene is an organic compound with the molecular formula C14H8F2 It is characterized by the presence of two fluorophenyl groups attached to an acetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-fluorophenyl)acetylene can be synthesized through several methods. One common approach involves the coupling of 2-fluorophenylacetylene with a suitable halogenated precursor under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-fluorophenyl)acetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones.

    Reduction: Reduction reactions can convert the acetylene moiety into alkanes or alkenes.

    Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2).

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2-Bis(2-fluorophenyl)acetylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-fluorophenyl)acetylene involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-fluorophenyl)acetylene
  • 1,2-Bis(2-chlorophenyl)acetylene
  • 1,2-Bis(2-bromophenyl)acetylene

Uniqueness

1,2-Bis(2-fluorophenyl)acetylene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C14H8F2

Molecular Weight

214.21 g/mol

IUPAC Name

1-fluoro-2-[2-(2-fluorophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8F2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H

InChI Key

VXQCKXIRIIUUKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2F)F

Origin of Product

United States

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